molecular formula C28H48O4 B12551910 Methyl 3,4-bis(decyloxy)benzoate CAS No. 156447-67-5

Methyl 3,4-bis(decyloxy)benzoate

Cat. No.: B12551910
CAS No.: 156447-67-5
M. Wt: 448.7 g/mol
InChI Key: OFVCKZTZIBFHNA-UHFFFAOYSA-N
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Description

Methyl 3,4-bis(decyloxy)benzoate is an organic compound that belongs to the class of aromatic esters It is characterized by the presence of two decyloxy groups attached to the benzene ring at the 3 and 4 positions, and a methyl ester group at the carboxyl position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3,4-bis(decyloxy)benzoate typically involves the esterification of 3,4-dihydroxybenzoic acid with decanol in the presence of an acid catalyst, followed by methylation of the carboxyl group. The reaction conditions often include:

    Esterification: The reaction between 3,4-dihydroxybenzoic acid and decanol is carried out in the presence of a strong acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux to facilitate the formation of the decyloxy groups.

    Methylation: The resulting product is then treated with methanol and a suitable catalyst, such as sulfuric acid, to convert the carboxyl group into a methyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3,4-bis(decyloxy)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols or other reduced forms.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) in the presence of sulfuric acid (H₂SO₄) can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the benzene ring.

Scientific Research Applications

Methyl 3,4-bis(decyloxy)benzoate has several scientific research applications, including:

    Materials Science: It is used in the synthesis of liquid crystal elastomers and other advanced materials due to its unique structural properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It may be used in studies related to its biological activity and potential therapeutic applications.

    Industrial Applications: The compound can be utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 3,4-bis(decyloxy)benzoate involves its interaction with specific molecular targets and pathways. The decyloxy groups can influence the compound’s solubility and reactivity, while the ester group can participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3,4,5-tris(decyloxy)benzoate: This compound has an additional decyloxy group at the 5 position, which can affect its chemical and physical properties.

    Allyl 4-(4-decyloxy)benzoyloxy)benzoate: This compound contains an allyl group and is used in the synthesis of liquid crystal elastomers.

Uniqueness

Methyl 3,4-bis(decyloxy)benzoate is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of two decyloxy groups enhances its solubility in non-polar solvents and its potential for use in materials science applications.

Properties

CAS No.

156447-67-5

Molecular Formula

C28H48O4

Molecular Weight

448.7 g/mol

IUPAC Name

methyl 3,4-didecoxybenzoate

InChI

InChI=1S/C28H48O4/c1-4-6-8-10-12-14-16-18-22-31-26-21-20-25(28(29)30-3)24-27(26)32-23-19-17-15-13-11-9-7-5-2/h20-21,24H,4-19,22-23H2,1-3H3

InChI Key

OFVCKZTZIBFHNA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCOC1=C(C=C(C=C1)C(=O)OC)OCCCCCCCCCC

Origin of Product

United States

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